molecular formula C21H19N3O6 B11607747 2-{(4E)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2,5-dioxoimidazolidin-1-yl}-N-(4-methylphenyl)acetamide

2-{(4E)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2,5-dioxoimidazolidin-1-yl}-N-(4-methylphenyl)acetamide

Cat. No.: B11607747
M. Wt: 409.4 g/mol
InChI Key: ACQOJFYVXRPBOJ-VIZOYTHASA-N
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Description

2-{(4E)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2,5-dioxoimidazolidin-1-yl}-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a benzodioxole moiety, an imidazolidinone ring, and a substituted acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(4E)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2,5-dioxoimidazolidin-1-yl}-N-(4-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with methoxy-substituted aldehydes under acidic conditions.

    Synthesis of the Imidazolidinone Ring: This can be achieved by reacting urea derivatives with appropriate carbonyl compounds under basic conditions.

    Coupling Reactions: The benzodioxole and imidazolidinone intermediates are coupled using a condensation reaction, often facilitated by catalysts such as Lewis acids.

    Acetamide Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalyst Optimization: Using more efficient and selective catalysts to improve reaction rates and product specificity.

    Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzodioxole moieties, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the imidazolidinone ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the acetamide and benzodioxole groups, using reagents like halides and organometallic compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Lewis acids, transition metal catalysts.

    Solvents: Organic solvents like dichloromethane, ethanol, and acetonitrile.

Major Products

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for developing new drugs targeting specific enzymes or receptors.

    Pharmacology: Studying its effects on biological systems, including its potential as an anti-inflammatory or anticancer agent.

    Materials Science: Exploring its use in the synthesis of novel materials with unique electronic or optical properties.

    Biology: Investigating its interactions with biomolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with hydrophobic pockets, while the imidazolidinone ring can form hydrogen bonds with active site residues. The acetamide group may enhance binding affinity through additional interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{(4E)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2,5-dioxoimidazolidin-1-yl}-N-(4-chlorophenyl)acetamide
  • **2-{(4E)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2,5-dioxoimidazolidin-1-yl}-N-(4-fluorophenyl)acetamide

Uniqueness

The uniqueness of 2-{(4E)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2,5-dioxoimidazolidin-1-yl}-N-(4-methylphenyl)acetamide lies in its specific substitution pattern, which can influence its binding properties and biological activity. The presence of the methoxy group on the benzodioxole ring and the methyl group on the phenyl ring can significantly affect its chemical reactivity and interaction with molecular targets.

Properties

Molecular Formula

C21H19N3O6

Molecular Weight

409.4 g/mol

IUPAC Name

2-[(4E)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C21H19N3O6/c1-12-3-5-14(6-4-12)22-19(25)10-24-20(26)15(23-21(24)27)7-13-8-17-18(30-11-29-17)9-16(13)28-2/h3-9H,10-11H2,1-2H3,(H,22,25)(H,23,27)/b15-7+

InChI Key

ACQOJFYVXRPBOJ-VIZOYTHASA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC4=C(C=C3OC)OCO4)/NC2=O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC4=C(C=C3OC)OCO4)NC2=O

Origin of Product

United States

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